molecular formula C14H19NO4 B2677887 (S)-4-(1-Boc-amino-ethyl)-benzoic acid CAS No. 1014644-95-1

(S)-4-(1-Boc-amino-ethyl)-benzoic acid

Cat. No.: B2677887
CAS No.: 1014644-95-1
M. Wt: 265.309
InChI Key: OKRPFRUXMOYTDV-VIFPVBQESA-N
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Description

(S)-4-(1-Boc-amino-ethyl)-benzoic acid is a compound of interest in organic chemistry and pharmaceutical research. It is characterized by the presence of a benzoic acid moiety substituted with a (1-Boc-amino-ethyl) group. The Boc (tert-butoxycarbonyl) group is commonly used as a protecting group for amines in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(1-Boc-amino-ethyl)-benzoic acid typically involves the following steps:

    Protection of the amine group: The starting material, (S)-4-amino-ethyl-benzoic acid, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amine.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1-Boc-amino-ethyl)-benzoic acid can undergo various types of chemical reactions, including:

    Substitution reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

    Oxidation and reduction: The benzoic acid moiety can undergo oxidation to form corresponding benzoates or reduction to form benzyl alcohol derivatives.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Deprotection: The major product is the free amine derivative of (S)-4-amino-ethyl-benzoic acid.

    Substitution: Depending on the nucleophile used, various substituted derivatives of (S)-4-amino-ethyl-benzoic acid can be formed.

Scientific Research Applications

(S)-4-(1-Boc-amino-ethyl)-benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

    Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-(1-Boc-amino-ethyl)-benzoic acid depends on its specific application. In general, the Boc-protected amine can be deprotected to yield the free amine, which can then interact with various molecular targets. The benzoic acid moiety can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-amino-ethyl-benzoic acid: The unprotected version of the compound.

    (S)-4-(1-Boc-amino-ethyl)-benzyl alcohol: A reduced form of the benzoic acid derivative.

    (S)-4-(1-Boc-amino-ethyl)-benzoate: An oxidized form of the benzoic acid derivative.

Uniqueness

(S)-4-(1-Boc-amino-ethyl)-benzoic acid is unique due to the presence of the Boc-protected amine, which allows for selective deprotection and subsequent functionalization. This makes it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

4-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-9(15-13(18)19-14(2,3)4)10-5-7-11(8-6-10)12(16)17/h5-9H,1-4H3,(H,15,18)(H,16,17)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRPFRUXMOYTDV-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1014644-95-1
Record name 1014644-95-1
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